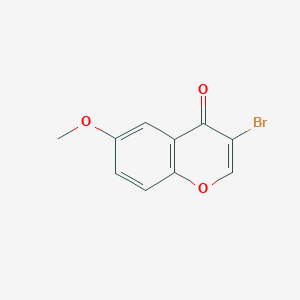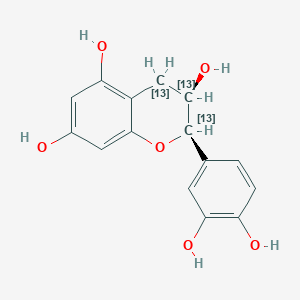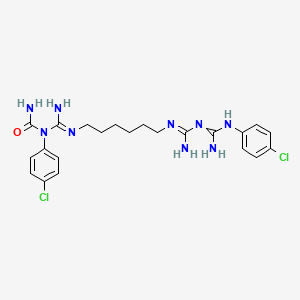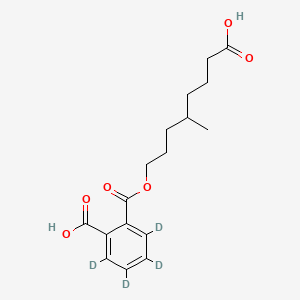![molecular formula C18H20BrNO B13842290 1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
1-[3-(Benzyloxy)propyl]-5-bromoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Benzyloxy)propyl]-5-bromoindoline is a chemical compound with the molecular formula C18H20BrNO and a molecular weight of 346.262 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a bromoindoline core. It is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Vorbereitungsmethoden
The synthesis of 1-[3-(Benzyloxy)propyl]-5-bromoindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromoindoline and 3-(benzyloxy)propyl bromide.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[3-(Benzyloxy)propyl]-5-bromoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the indoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Benzyloxy)propyl]-5-bromoindoline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific biological pathways.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Benzyloxy)propyl]-5-bromoindoline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific sites, while the bromoindoline core facilitates the formation of stable complexes. These interactions can modulate various biochemical pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Benzyloxy)propyl]-5-bromoindoline can be compared with other similar compounds such as:
1-[3-(Benzyloxy)propyl]-indoline: Lacks the bromine atom, resulting in different reactivity and binding properties.
5-Bromoindoline: Lacks the benzyloxypropyl group, affecting its solubility and interaction with biological targets.
3-(Benzyloxy)propyl bromide: A precursor in the synthesis of the target compound, with distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C18H20BrNO |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H20BrNO/c19-17-7-8-18-16(13-17)9-11-20(18)10-4-12-21-14-15-5-2-1-3-6-15/h1-3,5-8,13H,4,9-12,14H2 |
InChI-Schlüssel |
KYCMUGGATCRFGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)Br)CCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)
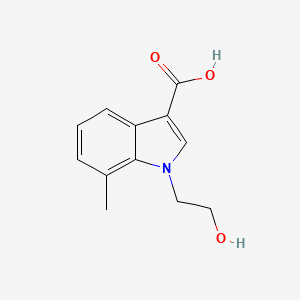
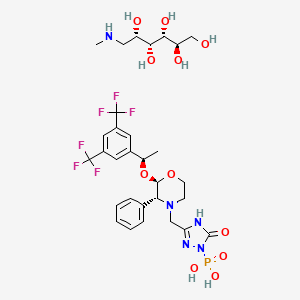
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
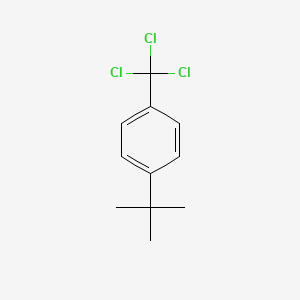
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
